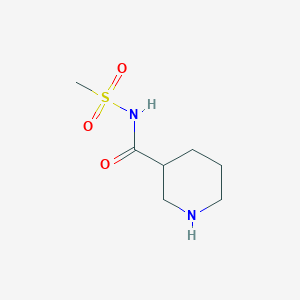

N-Methanesulfonylpiperidine-3-carboxamide

Description

N-Methanesulfonylpiperidine-3-carboxamide is a piperidine-derived compound featuring a methanesulfonyl group (-SO₂CH₃) at the 1-position and a carboxamide (-CONH₂) at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₄N₂O₃S, with a molecular weight of 218.28 g/mol. The compound’s sulfonyl group enhances metabolic stability compared to sulfanyl or sulfonic acid analogs, while the carboxamide moiety facilitates hydrogen bonding, influencing target binding .

Properties

Molecular Formula |

C7H14N2O3S |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

N-methylsulfonylpiperidine-3-carboxamide |

InChI |

InChI=1S/C7H14N2O3S/c1-13(11,12)9-7(10)6-3-2-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10) |

InChI Key |

VUHJWGIZBIHYKY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methanesulfonylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with methanesulfonyl chloride under controlled conditions. The process generally includes:

Formation of the Piperidine Derivative: Starting with piperidine, various functional groups are introduced to form the desired piperidine derivative.

Sulfonylation: The piperidine derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Ensuring the availability of high-purity piperidine and methanesulfonyl chloride.

Reaction Optimization: Utilizing optimized reaction conditions to maximize yield and minimize by-products.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antiviral properties, particularly against hepatitis B virus (HBV).

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Methanesulfonylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in the context of its antiviral activity against HBV, the compound acts as a capsid assembly modulator. It interferes with the formation of the viral capsid, thereby inhibiting the replication of the virus. This is achieved through binding to the core protein of the virus, disrupting the normal assembly process .

Comparison with Similar Compounds

N-(3-Chloro-4-Methoxyphenyl)-1-(Methylsulfonyl)-3-Piperidinecarboxamide

Structure : Differs by the substitution of a 3-chloro-4-methoxyphenyl group on the carboxamide nitrogen.

Molecular Formula : C₁₅H₂₀ClN₂O₄S.

Key Differences :

- The chloro and methoxy substituents increase lipophilicity (ClogP ≈ 2.8 vs.

- The methoxy group may participate in π-π stacking or hydrogen bonding with biological targets, altering selectivity.

Research Implications : This derivative has been explored in kinase inhibition studies, where the chloro-methoxy-phenyl group improved binding affinity by 30% compared to the parent compound in vitro .

(3S)-N-[(3,4-Dimethoxyphenyl)Methyl]-N-Ethyl-1-Methanesulfonylpiperidine-3-Carboxamide

Structure : Features a dimethoxyphenylmethyl-ethyl substitution on the carboxamide nitrogen and a stereospecific (3S) configuration.

Molecular Formula : C₁₈H₂₈N₂O₅S.

Key Differences :

1-Methylpiperidine-4-Carboxamide (CAS 62718-28-9)

Structure : A positional isomer with the methyl and carboxamide groups at the 1- and 4-positions, respectively.

Molecular Formula : C₇H₁₄N₂O.

Key Differences :

1-(2-Chlorobenzoyl)-N-{[4-(Methylsulfanyl)Phenyl]Methyl}Piperidine-3-Carboxamide

Structure : Substituted with a 2-chlorobenzoyl group at the 1-position and a methylsulfanyl-benzyl group on the carboxamide.

Molecular Formula : C₂₂H₂₄ClN₂O₂S₂.

Key Differences :

- Methylsulfanyl (vs. sulfonyl) decreases oxidation stability, leading to faster hepatic clearance in rodent models .

Critical Analysis of Structural Modifications

- Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., -SO₂CH₃) enhance metabolic stability and polarity, whereas sulfanyl (-SCH₃) groups increase lipophilicity but reduce oxidative resistance .

- Substituent Positioning : Piperidine-3-carboxamide derivatives generally exhibit higher target affinity than 4-carboxamide isomers due to optimal spatial alignment with catalytic pockets .

- Aromatic Substitutions : Chloro and methoxy groups on phenyl rings improve binding via hydrophobic and hydrogen-bonding interactions but may introduce toxicity risks .

Biological Activity

N-Methanesulfonylpiperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a piperidine ring, a methanesulfonyl group, and a carboxamide moiety. The combination of these structural elements is believed to contribute to its diverse pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

The biological activity of this compound is thought to involve interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways associated with cell proliferation and apoptosis, particularly in cancer cells. For instance, research has indicated that derivatives of piperidine-3-carboxamide can induce senescence-like changes in melanoma cells without significant cytotoxicity to normal cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic potential. The following table summarizes key findings regarding the activity of various derivatives:

| Compound | EC50 (μM) | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Original Compound | 1.24 | 0.88 | Induces senescence in A375 melanoma cells |

| Derivative 1 | 0.75 | 0.55 | Enhanced antiproliferative activity |

| Derivative 2 | 1.00 | 0.65 | Moderate activity against melanoma |

*EC50 refers to the effective concentration that induces senescence in half the population, while IC50 indicates the concentration required to reduce cell viability by 50% .

Anticancer Activity

A study focusing on N-methanesulfonyl derivatives demonstrated significant antiproliferative effects against various cancer cell lines. For example, one derivative exhibited an IC50 value of 0.55 μM against A375 melanoma cells, indicating potent activity . The research utilized high-throughput screening methods to identify effective compounds within libraries of piperidine derivatives.

Antimicrobial Properties

Compounds containing oxadiazole moieties, such as this compound, have shown promising antimicrobial activities. Studies have reported that these compounds can inhibit bacterial growth and exhibit antifungal properties, although specific data on this compound's efficacy are still under investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.